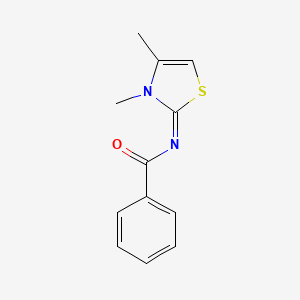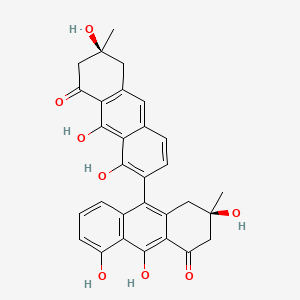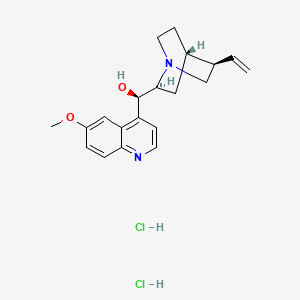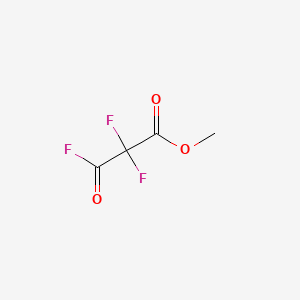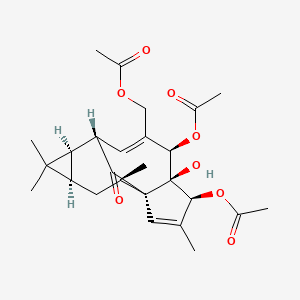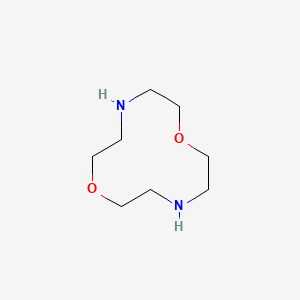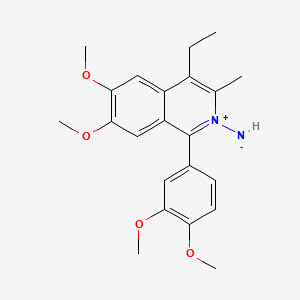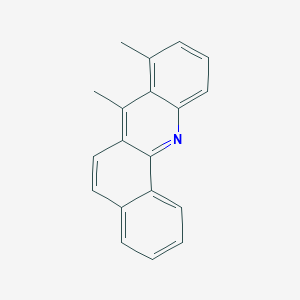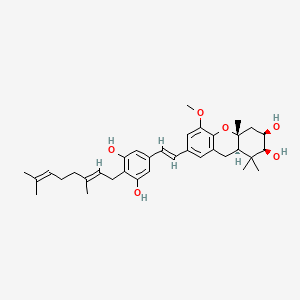
Schweinfurthin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schweinfurthin B is a natural product found in Macaranga schweinfurthii with data available.
Applications De Recherche Scientifique
Anti-Cancer Properties
Schweinfurthin B has garnered attention for its potential in cancer therapy, especially due to its selective anti-proliferative activity against human cancer cells. It shows promise in inhibiting the proliferation of PTEN deficient cancer cells by indirectly inhibiting AKT phosphorylation. This is achieved through arresting trans-Golgi-network trafficking, which leads to the suppression of lipid raft-mediated PI3K activation and mTOR/RheB complex formation, effectively inhibiting mTOR/AKT signaling. This mechanism has been linked to the survival and growth of cancer cells, making schweinfurthins a novel approach to modulate oncogenic mTOR/AKT signaling for cancer treatment (Bao et al., 2015).
Mechanism of Action
Schweinfurthin B's mechanism of action is intricately tied to its effect on cellular trafficking and signaling pathways. Its binding to oxysterol-binding proteins, which regulate intracellular vesicular trafficking, is crucial in its therapeutic action. This binding disrupts the normal functioning of the trans-Golgi network, an important component in cellular trafficking, leading to endoplasmic reticulum stress and the subsequent inhibition of crucial signaling pathways like mTOR/AKT. These pathways are often upregulated in cancer, and their inhibition is a key therapeutic strategy (Kuan-Chun Huang et al., 2022).
Synthetic Analogues
Synthetic analogues of schweinfurthin B have been explored to understand its anti-cancer potential better. The synthesis of nonracemic 3-deoxyschweinfurthin B, for instance, has been achieved, and this analogue demonstrated potent differential activity in cancer cell line assays. Such synthetic efforts are crucial in validating the therapeutic potential of schweinfurthins and in developing more effective analogues for clinical use (Neighbors et al., 2005).
Differential Cytotoxicity
Research has focused on understanding the differential cytotoxicity of schweinfurthins, particularly towards cancer cells. Schweinfurthin B and its analogs have been shown to selectively inhibit the growth of certain cancer cell lines, indicating a specific mechanism of action that targets cancer cells while sparing normal cells. This selective cytotoxicity is a key feature that makes schweinfurthins promising candidates for cancer therapy (Topczewski et al., 2010).
Lipid Modulation and Cancer Therapy
Schweinfurthins, including schweinfurthin B, have shown to impact lipid metabolism, synthesis, and homeostasis in cancer cells. These effects are critical in the context of cancer therapy, as cancer cells often rely heavily on altered lipid metabolism for growth and proliferation. By targeting these metabolic pathways, schweinfurthins offer a novel therapeutic strategy against various cancers (Emily J. Koubek et al., 2018).
Propriétés
Numéro CAS |
217476-93-2 |
|---|---|
Nom du produit |
Schweinfurthin B |
Formule moléculaire |
C35H46O6 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |
InChI |
InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1 |
Clé InChI |
UPTXDGJFJGCFDE-NASSATPLSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |
Synonymes |
schweinfurthin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)


